Fmoc-D-Arg-OH
Overview
Description
Fmoc-D-Arg(Pbf)-OH is a Fmoc-protected amino acid derivative . It is also known as Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine . It is primarily used in peptide synthesis .
Synthesis Analysis
Fmoc-D-Arg(Pbf)-OH is incorporated into a growing peptide chain . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .Molecular Structure Analysis
The empirical formula of Fmoc-D-Arg(Pbf)-OH is C34H40N4O7S . Its molecular weight is 648.77 . The SMILES string representation of its structure isCc1c(C)c(c(C)c2CC(C)(C)Oc12)S(=O)(=O)NC(=N)NCCCC@@HOCC3c4ccccc4-c5ccccc35)C(O)=O
. Chemical Reactions Analysis
Fmoc-D-Arg(Pbf)-OH is used as a building block in peptide synthesis . The 2,2,4,6,7-pentamethyIdlhydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .Physical And Chemical Properties Analysis
Fmoc-D-Arg(Pbf)-OH has a molar mass of 648.78 g/mol . It is stored at temperatures between -15°C to -25°C .Scientific Research Applications
Cell Culture Applications : Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH dipeptides, which include derivatives of Fmoc-D-Arg-OH, can form nanofibril hydrogels that support the viability and growth of NIH 3T3 fibroblast cells. This suggests potential applications in mimicking the integrin-binding RGD peptide of fibronectin, useful in cell culture research (Liyanage et al., 2015).
Solid-Phase Peptide Synthesis (SPPS) : In solid-phase peptide synthesis, Fmoc-Arg(Pbf)-OH is challenging due to its formation of an inactive δ-lactam. However, strategies for its safe introduction in SPPS have been developed, improving the performance and yield in the industrial preparation of peptides (de la Torre et al., 2020).
Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including those derived from Fmoc-D-Arg-OH, have shown promise in developing antibacterial and anti-inflammatory materials. These materials inhibit bacterial growth and are not cytotoxic to mammalian cell lines (Schnaider et al., 2019).
Hydrogel Formation : Fmoc-protected amino acids, including derivatives of Fmoc-D-Arg-OH, are used to create hydrogels. These hydrogels have been utilized to incorporate and disperse functionalized single-walled carbon nanotubes, indicating potential applications in creating hybrid nanomaterials (Roy & Banerjee, 2012).
Peptide-Based Scaffolds for Tissue Engineering : Fmoc-D-Arg-OH derivatives have been used in self-assembled peptide-based hydrogels, serving as scaffolds for cell proliferation and differentiation. These are particularly relevant in musculoskeletal tissue engineering (Wang et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBUCBXGDWWXNY-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427036 | |
Record name | Fmoc-D-Arg-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Arg-OH | |
CAS RN |
130752-32-8 | |
Record name | Fmoc-D-Arg-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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